molecular formula C12H17Cl3O2Si B1408383 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol CAS No. 1781241-34-6

3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol

Cat. No. B1408383
M. Wt: 327.7 g/mol
InChI Key: FKEPKSKCYVBFNI-UHFFFAOYSA-N
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Description

Tert-butyldimethylsilyl (TBDMS) ethers are commonly used in organic chemistry as protective groups for alcohols . They are known for their stability and can be removed under mild conditions .


Synthesis Analysis

TBDMS ethers can be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) .


Molecular Structure Analysis

The molecular structure of TBDMS ethers generally consists of a silicon atom bonded to a tert-butyl group and two methyl groups, as well as an oxygen atom that links the silyl group to the rest of the molecule .


Chemical Reactions Analysis

TBDMS ethers can participate in a variety of chemical reactions. They can act as both aldol donors and acceptors in the stereocontrolled production of certain compounds . They are also stable to aqueous base, but can be converted back to the alcohols under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of TBDMS ethers can vary depending on the specific compound. For example, 3-(tert-Butyldimethylsiloxy)propionaldehyde is a liquid at room temperature, with a density of 0.892 g/mL at 25 °C .

Scientific Research Applications

    Application in Organic Chemistry

    • Summary of the Application : The compound “3-(tert-Butyldimethylsilyloxy)phenylboronic acid” is used in organic chemistry . It’s a type of organoboronic acid, which are commonly used in the Suzuki reaction, a type of palladium-catalyzed coupling reaction.

    Application in Total Synthesis

    • Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde” is used as an important reagent in the total synthesis of various natural products .
    • Results or Outcomes : The compound has been used in the synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

    Application in the Synthesis of Anhydrides

    • Summary of the Application : “3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride” is synthesized from citric acid .
    • Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
    • Results or Outcomes : The outcome of this synthesis is the formation of “3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride” from citric acid .

    Application in the Synthesis of Aniline Derivatives

    • Summary of the Application : The compound “3-[(tert-butyldimethylsilyl)oxy]aniline” is used in the synthesis of aniline derivatives .
    • Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
    • Results or Outcomes : The outcome of this synthesis is the formation of "3-[(tert-butyldimethylsilyl)oxy]aniline" .

    Application in the Protection of Hydroxyl Compounds

    • Summary of the Application : tert-Butyldimethylsilyl ethers are used as protecting groups in organic synthesis .
    • Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
    • Results or Outcomes : The outcome of this synthesis is the formation of tert-butyldimethylsilyl ethers .

    Application in the Synthesis of Acetaldehyde Derivatives

    • Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde” is used as an important reagent in the total synthesis of various natural products .
    • Methods of Application : In total synthesis, the compound is used as a building block to construct the target molecule. The specific procedures and conditions depend on the particular synthesis .
    • Results or Outcomes : The compound has been used in the synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

    Application in the Synthesis of Aniline Derivatives

    • Summary of the Application : The compound “3-[(tert-butyldimethylsilyl)oxy]aniline” is used in the synthesis of aniline derivatives .
    • Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
    • Results or Outcomes : The outcome of this synthesis is the formation of "3-[(tert-butyldimethylsilyl)oxy]aniline" .

    Application in the Protection of Hydroxyl Compounds

    • Summary of the Application : tert-Butyldimethylsilyl ethers are used as protecting groups in organic synthesis .
    • Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
    • Results or Outcomes : The outcome of this synthesis is the formation of tert-butyldimethylsilyl ethers .

    Application in the Synthesis of Acetaldehyde Derivatives

    • Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde” is used as an important reagent in the total synthesis of various natural products .
    • Methods of Application : In total synthesis, the compound is used as a building block to construct the target molecule. The specific procedures and conditions depend on the particular synthesis .
    • Results or Outcomes : The compound has been used in the synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Safety And Hazards

TBDMS ethers can pose certain hazards. For example, they can cause serious eye irritation and are flammable . Therefore, it’s important to handle these compounds with care, using appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

TBDMS ethers continue to be widely used in organic synthesis, and new applications and reactions involving these compounds are continually being explored. For example, they are used as important reagents in the total synthesis of various natural products .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl3O2Si/c1-12(2,3)18(4,5)17-11-8(14)6-7(13)10(16)9(11)15/h6,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEPKSKCYVBFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164463
Record name Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol

CAS RN

1781241-34-6
Record name Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1781241-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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